3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps. One common approach is to start with the preparation of the naphthalene derivative, followed by the formation of the piperazine intermediate. The final step involves the cyclization of the intermediate to form the benzodiazepine core. The reaction conditions often include the use of solvents such as methylene chloride and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated products.
Scientific Research Applications
3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anxiolytic or anticonvulsant agent.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and anticonvulsant effects. The pathways involved include modulation of neurotransmitter release and ion channel activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-(2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific structural features, such as the naphthalene moiety and piperazine ring, which may confer distinct pharmacological properties and interactions with biological targets .
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C26H26N4O3/c31-24(16-23-26(33)27-22-11-4-3-10-21(22)25(32)28-23)30-14-12-29(13-15-30)17-19-8-5-7-18-6-1-2-9-20(18)19/h1-11,23H,12-17H2,(H,27,33)(H,28,32) |
InChI Key |
DPRVIEIJLMKGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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